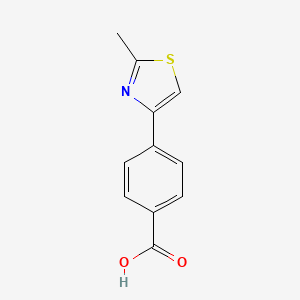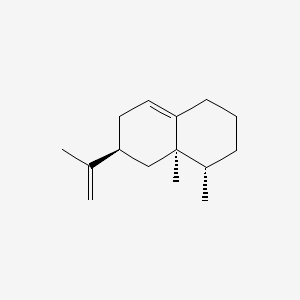![molecular formula C21H28FN5O B1200288 8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1200288.png)
8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(1-cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is an azabicycloalkane. It derives from a hydride of a tropane.
Scientific Research Applications
Crystal Structure Analysis
- Structural Characteristics: This compound shows a piperidine ring in a chair conformation and a pyrrolidine ring in an envelope conformation. This structural configuration is essential for understanding its molecular interactions and potential applications in pharmacology and biochemistry (Zheng, Parkin, Dwoskin, & Crooks, 2004).
Synthesis and Derivatives
- Synthetic Methods: The compound and its derivatives can be synthesized using methods like [4+3] cycloaddition, showcasing its versatility in chemical synthesis (Barbosa, Maltha, Demuner, Ganen, & Silva, 2005).
- Derivative Creation: Derivatives of this compound have been synthesized and analyzed using NMR and IR spectroscopy, indicating its utility in creating novel chemical entities with potential pharmacological applications (Iriepa & Bellanato, 2011).
Molecular Conformation Studies
- Conformational Studies: Investigations into the conformation of similar compounds provide insights into their molecular behavior, which is crucial for drug design and understanding biological interactions (Iriepa, Madrid, Morreale, Gálvez, & Bellanato, 2003).
Application in Molecular Imaging
- PET Imaging: Derivatives of this compound have been used in positron emission tomography (PET) imaging as selective ligands, demonstrating its potential in diagnostic imaging and neuroscience research (Riss & Roesch, 2009).
Reductive Elimination Processes
- Chemical Transformations: The compound's derivatives have been involved in reductive elimination processes, highlighting its role in complex organic synthesis (Föhlisch & Kreiselmeier, 2001).
Biological Activity Studies
- Nematicidal Activity: Some derivatives have been tested for nematicidal activities, indicating potential agricultural applications (Xu, Yang, Wang, & Song, 2021).
properties
Product Name |
8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol |
|---|---|
Molecular Formula |
C21H28FN5O |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
8-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C21H28FN5O/c22-16-8-6-15(7-9-16)21(28)12-18-10-11-19(13-21)26(18)14-20-23-24-25-27(20)17-4-2-1-3-5-17/h6-9,17-19,28H,1-5,10-14H2 |
InChI Key |
LWEURLAVRKTZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CN3C4CCC3CC(C4)(C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



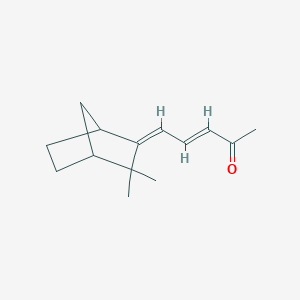
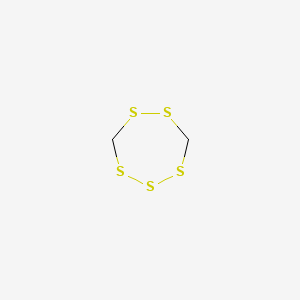
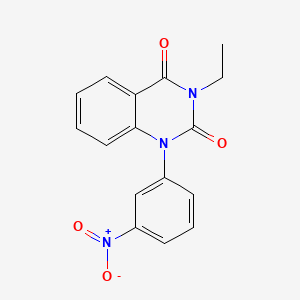
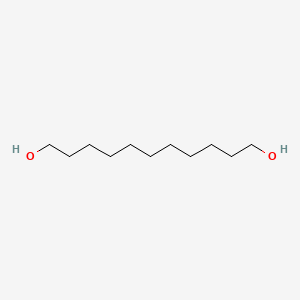
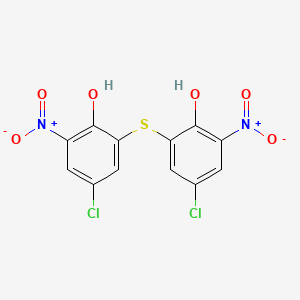
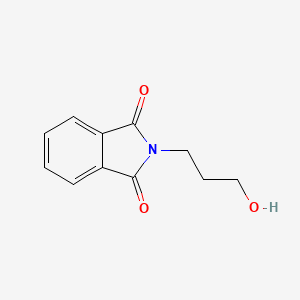
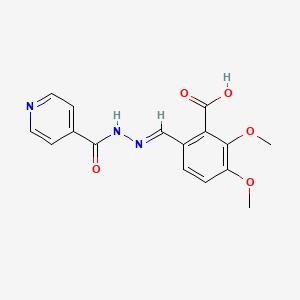
![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)
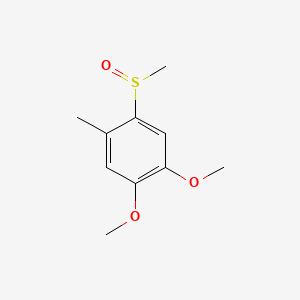
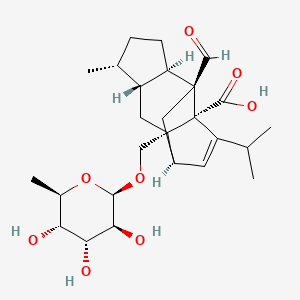
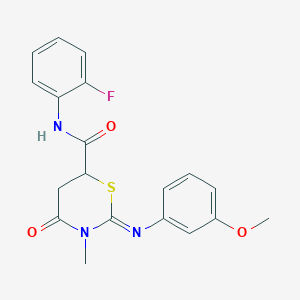
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
